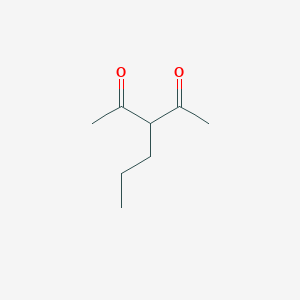

3-Propylpentane-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-5-8(6(2)9)7(3)10/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGSZYZZVTYOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165511 | |

| Record name | 3-Propylpentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1540-35-8 | |

| Record name | 3-Propyl-2,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1540-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Propylpentane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1540-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Propylpentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propylpentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Propylpentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylpentane-2,4-dione, a C-alkylated derivative of acetylacetone, is a valuable β-dicarbonyl compound. Its unique structural motif, featuring two carbonyl groups separated by a substituted α-carbon, imparts a range of chemical properties that make it a versatile building block in organic synthesis and a ligand in coordination chemistry. The presence of the propyl group influences its steric and electronic properties, offering opportunities for the fine-tuning of molecular architectures in various applications, including the synthesis of heterocyclic compounds and the development of novel metal complexes. This guide provides an in-depth exploration of the synthesis and characterization of this compound, offering both theoretical insights and practical, field-proven protocols.

Part 1: Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the C-alkylation of acetylacetone. This reaction leverages the enhanced acidity of the α-protons of acetylacetone, which can be readily deprotonated to form a nucleophilic enolate. The subsequent reaction of this enolate with a suitable propyl electrophile results in the formation of a new carbon-carbon bond at the 3-position.

The Underlying Chemistry: An Expert's Perspective

The choice of reagents and reaction conditions is paramount to achieving a high yield of the desired C-alkylated product while minimizing side reactions. The key to a successful synthesis lies in understanding the delicate balance between C-alkylation and O-alkylation, as well as the potential for dialkylation.

The α-hydrogens of β-dicarbonyl compounds are significantly more acidic than those of monocarbonyl compounds due to the resonance stabilization of the resulting enolate, which delocalizes the negative charge across both oxygen atoms.[1][2] This stabilized enolate is an ambident nucleophile, meaning it can react at either the central carbon or the oxygen atoms.

To favor C-alkylation, the reaction is typically carried out in a polar aprotic solvent with a moderately strong base. The choice of base is critical; a very strong base can lead to the formation of a dianion, increasing the likelihood of dialkylation.[3] Common bases include potassium carbonate or sodium ethoxide. The selection of the propyl halide also plays a crucial role, with the reactivity order being I > Br > Cl. While propyl iodide is the most reactive, propyl bromide offers a good balance of reactivity and cost-effectiveness.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with each step logically following the last to ensure a high probability of success.

Materials:

-

Acetylacetone (2,4-pentanedione)

-

1-Iodopropane or 1-Bromopropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetylacetone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Alkylating Agent: While stirring the suspension, add 1-iodopropane or 1-bromopropane (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.

Visualizing the Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile of the molecule. The compound exists as a mixture of keto and enol tautomers, which is a key feature to consider during spectral interpretation.

Spectroscopic and Chromatographic Analysis: The Pillars of Confirmation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: This technique provides detailed information about the proton environment in the molecule. The presence of both keto and enol forms in solution will result in two sets of peaks. For the keto form, a triplet corresponding to the methyl protons of the propyl group, a sextet for the methylene protons adjacent to the methyl group, a triplet for the methylene protons attached to the α-carbon, and a singlet for the α-proton are expected. The enol form will show a characteristic broad singlet for the enolic proton.

-

¹³C NMR Spectroscopy: This provides information about the carbon skeleton. Distinct signals for the carbonyl carbons, the enolic carbons, and the aliphatic carbons of the propyl group and the acetyl groups will be observed.

2. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. In this compound, the key absorption bands to observe are:

-

A strong, sharp peak in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching vibration of the keto tautomer.

-

A broad absorption band in the region of 1580-1640 cm⁻¹ due to the C=O and C=C stretching vibrations of the enol tautomer, which are coupled through resonance.[4]

-

A broad O-H stretching band in the region of 2500-3200 cm⁻¹ for the enol form, often appearing weak and broad due to intramolecular hydrogen bonding.[5]

-

C-H stretching vibrations for the aliphatic groups will be observed in the 2850-3000 cm⁻¹ region.[6]

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 142.[7][8] Common fragmentation patterns for β-diketones involve cleavage of the C-C bonds adjacent to the carbonyl groups.

4. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separating the components of a mixture and identifying them. It can be used to assess the purity of the synthesized this compound and to detect any potential side products, such as the O-alkylated or dialkylated species. The retention time in the gas chromatogram provides a measure of the compound's volatility, while the mass spectrum confirms its identity.

Data Presentation: A Clear Overview

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | [7][9] |

| Molecular Weight | 142.20 g/mol | [10] |

| CAS Number | 1540-35-8 | [7][9] |

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto Form) |

| ~0.9 | t | 3H | -CH₂CH₂CH₃ |

| ~1.5 | sextet | 2H | -CH₂CH₂ CH₃ |

| ~1.9 | t | 2H | -CH₂ CH₂CH₃ |

| ~2.2 | s | 6H | -C(=O)CH₃ |

| ~3.6 | t | 1H | -CO-CH (propyl)-CO- |

Note: The enol form will show different chemical shifts, including a broad signal for the enolic OH. The exact ratio of keto to enol tautomers will depend on the solvent and temperature.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| 1700-1730 | Strong | C=O stretch (keto form) |

| 1580-1640 | Strong, Broad | C=O and C=C stretch (enol form) |

| 2500-3200 | Weak, Broad | O-H stretch (enol form) |

Visualizing the Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the underlying chemical principles and following the detailed protocols, researchers, scientists, and drug development professionals can confidently prepare and validate this important chemical intermediate. The combination of a robust synthetic strategy and thorough analytical characterization ensures the quality and reliability of the material for its intended applications.

References

-

A novel and efficient method of synthesis of 3-substituted derivatives of pentane-2,4-dione is proposed, wherein cheaper and easily accessible chloro derivatives are conversed into more reactive iodo derivatives. (2025-08-07). ResearchGate. [Link]

-

8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks. [Link]

-

Crossed Claisen Condensations are base-promoted reactions between two different ester molecules producing β-dicarbonyl compounds. (2025-05-22). JoVE. [Link]

-

Crimmins, T. F., & Hauser, C. R. (1966). Alkylation of acetylacetone with isopropyl alcohol by means of boron fluoride. The Journal of Organic Chemistry, 31(11), 3790-3791. [Link]

-

23.1: B-Dicarbonyl Compounds: Claisen Condensations. (2015-07-19). Chemistry LibreTexts. [Link]

-

Chen, W., Wang, Y., & Hu, H. (1984). THE CATALYTIC EFFECT OF BIS-(ACETONYLACE-TONATO) COBALT(Ⅱ) IN ORGANIC REACTIONS(Ⅱ)——THE C-ALKYLATION OF ACETYLACETONE. Chemical Journal of Chinese Universities, 5(1), 57. [Link]

-

Alkylation of acetyl acetone and conversion into Ketones. (2020-11-07). YouTube. [Link]

-

Hampton, K. G., & Hauser, C. R. (1965). Mono- vs. Dialkylation of Acetylacetone with Alkyl Halides through Dialkali Salts. Metallic Cation Effect. The Journal of Organic Chemistry, 30(8), 2934-2936. [Link]

-

Synthesis and Reactions of β-Dicarbonyl Compounds: More Chemistry of Enolate Anions. Open Courses EMU. [Link]

-

3-n-Propyl-2,4-pentanedione. NIST WebBook. [Link]

-

3-n-Propyl-2,4-pentanedione. NIST WebBook. [Link]

-

3-n-Propyl-2,4-pentanedione (CAS 1540-35-8) - Chemical & Physical Properties. Cheméo. [Link]

- Organic Chemistry II / CHEM 252 Chapter 19 – Synthesis and Reactions of β-Dicarbonyl Compounds. Unknown Source.

-

Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. ACS Publications. [Link]

-

A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

3-n-Propyl-2,4-pentanedione. NIST WebBook. [Link]

-

Part IV. Influence of 3-alkyl-2,4-pentanedione and N-alkyl cyanoacetamide structure on the enzyme catalyzed synthesis of substituted 3-cyano-2-pyridones. (2025-08-06). ResearchGate. [Link]

-

Synthesis of 3-(3-Bromopropyl)-2,4-pentanedione. PrepChem.com. [Link]

-

3-methylpentane-2,4-dione. Organic Syntheses Procedure. [Link]

-

3-isopropyl-2,4-pentanedione. (2025-05-20). ChemSynthesis. [Link]

- Carbonyl - compounds - IR - spectroscopy. Unknown Source.

- Infrared spectra. Unknown Source.

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Human Metabolome Database. [Link]

-

The Infrared Spectra of Some metal Chelates of β-Diketones. ACS Publications. [Link]

-

IR: carbonyl compounds. University of Calgary. [Link]

-

Structure of the 3-propyl-pentane-2,4-dione. ResearchGate. [Link]

- Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Unknown Source.

-

IR Spectroscopy of Carbonyl Compounds and factors affecting. (2021-03-16). YouTube. [Link]

-

2,4-Pentanedione, 3-(2-propenyl)-. PubChem. [Link]

-

NMR spectra of 2,4-pentanedione keto-enol. PIPER. [Link]

-

2-pentanone methyl propyl ketone. The Good Scents Company. [Link]

-

Determination of 2,3-butanedione, 2,3-pentanedione, and acetoin in electronic cigarette formulations and aerosols by gas chromatography-mass spectrometry. CORESTA. [Link]

-

Using GCMS to Determine the 2,3-Butanedione, 2,3-Pentanedione, and Acetoin Content in E-liquid. Shimadzu. [Link]

-

GC-MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. (2025-10-13). ResearchGate. [Link]

-

GC-MS analysis of ethanolic extract of propolis from Jhajjar district in Haryana, India. (2024-05-03). Journal of Environmental Biology. [Link]

Sources

- 1. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 2. opencourses.emu.edu.tr [opencourses.emu.edu.tr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. 3-n-Propyl-2,4-pentanedione [webbook.nist.gov]

- 8. 3-n-Propyl-2,4-pentanedione [webbook.nist.gov]

- 9. 3-n-Propyl-2,4-pentanedione [webbook.nist.gov]

- 10. This compound | C8H14O2 | CID 73762 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Propylpentane-2,4-dione chemical and physical properties

An In-Depth Technical Guide to 3-Propylpentane-2,4-dione: Properties, Reactivity, and Applications

Introduction

This compound, a member of the β-diketone family, stands as a versatile and pivotal intermediate in modern organic synthesis and coordination chemistry.[1][2] Its unique structural features, particularly the presence of two carbonyl groups separated by a methylene group, impart a rich and varied reactivity profile. This guide offers a comprehensive exploration of the chemical and physical properties of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to harness its full potential. We will delve into its fundamental characteristics, the critical concept of keto-enol tautomerism, analytical characterization methodologies, and its applications as a synthetic building block and chelating agent.

Compound Identification and Nomenclature

Accurate identification is the foundation of any chemical study. This compound is known by several synonyms, with its CAS number serving as a unique identifier.[3][4][5]

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Propylacetylacetone, 3-n-Propyl-2,4-pentanedione | [4][5] |

| CAS Number | 1540-35-8 | [3][6] |

| Molecular Formula | C₈H₁₄O₂ | [3][5] |

| Molecular Weight | 142.20 g/mol | [3][4] |

| InChI Key | AQGSZYZZVTYOMQ-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | CCCC(C(=O)C)C(=O)C | [3] |

Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental settings, from reaction solvent selection to purification methods.

| Property | Value | Source(s) |

| Density | 0.936 g/mL | [4] |

| Refractive Index | 1.444 | [4] |

| LogP (Octanol/Water) | 1.61 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Rotatable Bond Count | 3 | [3] |

Core Chemical Behavior: Keto-Enol Tautomerism

A defining characteristic of β-diketones is their existence as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.[8][9] This equilibrium is not merely a structural curiosity; it is central to the compound's reactivity, particularly its ability to act as a nucleophile and a chelating ligand.

In the case of this compound, the α-proton on the central carbon (C3) is acidic, allowing for its removal and subsequent formation of a resonance-stabilized enolate ion. Protonation of the enolate on one of the oxygen atoms yields the enol tautomer. The enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond.[10][11] The equilibrium between these two forms is influenced by factors such as solvent polarity, temperature, and the electronic and steric effects of substituents.[8][9] The presence of the propyl group at the 3-position can sterically influence the equilibrium position compared to unsubstituted pentane-2,4-dione.[8]

Caption: Keto-enol tautomeric equilibrium of this compound.

Synthesis and Reactivity

General Synthesis

3-Substituted pentane-2,4-diones are commonly synthesized via the C-alkylation of pentane-2,4-dione (acetylacetone). The reaction typically involves the deprotonation of acetylacetone with a suitable base to form the acetylacetonate anion, which then acts as a nucleophile, attacking an alkyl halide (e.g., 1-iodopropane or 1-bromopropane) to yield the desired this compound.[1] The choice of base and solvent is critical to favor C-alkylation over O-alkylation and to achieve good yields.

Key Reactivity

-

Coordination Chemistry: The enolate form of this compound is an excellent bidentate ligand, capable of forming stable chelate complexes with a wide variety of metal ions.[12][13] This property is exploited in the development of catalysts, new materials, and analytical reagents.[13]

-

Michael Addition: As a source of a soft nucleophile (the enolate), it readily participates in Michael addition reactions with α,β-unsaturated carbonyl compounds.[14] This carbon-carbon bond-forming reaction is a cornerstone of organic synthesis for building more complex molecular architectures.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound.

Caption: General workflow for the analytical characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the molecular structure.[13] The ¹H NMR spectrum will show characteristic signals for the propyl group (a triplet and a sextet) and the two methyl groups of the acetyl functions. The presence of both keto and enol forms in solution can often be observed as separate sets of peaks.

-

Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying the functional groups and observing the tautomeric equilibrium. The keto form exhibits strong C=O stretching bands, while the enol form shows a broad O-H stretch (due to hydrogen bonding) and a C=C stretching band.[5][13]

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound (142.20 g/mol ).[3] The fragmentation pattern observed in the mass spectrum provides further structural evidence.[3][15]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of the compound. Reverse-phase methods using acetonitrile/water mobile phases are effective for its analysis and can be adapted for preparative separation or pharmacokinetic studies.[7][13]

Applications in Research and Development

The unique reactivity of this compound makes it a valuable tool for scientific advancement.

-

Organic Synthesis : It serves as a key intermediate in the synthesis of more complex molecules, including heterocyclic compounds like pyrazoles and isoxazoles.[1]

-

Coordination Chemistry and Materials Science : Its ability to form stable metal complexes is being explored for creating novel materials and catalysts.[13]

-

Pharmaceutical Research : The analytical methods developed for this compound are suitable for pharmacokinetic studies, indicating its potential use as a scaffold or intermediate in drug discovery programs.[7][13]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3]

-

Hazards : It is harmful if swallowed, inhaled, or in contact with skin, and may cause an allergic skin reaction.[3] It may also cause long-lasting harmful effects to aquatic life.[3]

-

Precautions : When handling this compound, appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, is mandatory.[16][17] Work should be conducted in a well-ventilated area or a chemical fume hood.[16]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[18] It should be stored away from strong oxidizing agents, acids, and bases.[16]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature, dominated by the keto-enol tautomerism inherent to β-diketones. Its utility as a synthetic intermediate, a ligand in coordination chemistry, and a potential component in pharmaceutical research underscores the importance of a thorough understanding of its properties. This guide has provided a detailed overview of its nomenclature, physicochemical characteristics, reactivity, analytical profile, and safety considerations to support and inform the work of researchers and scientists in the chemical and biomedical fields.

References

-

PubChem. (n.d.). This compound | C8H14O2. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-n-Propyl-2,4-pentanedione (CAS 1540-35-8). Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 3-Butylpentane-2,4-dione. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 3-n-Propyl-2,4-pentanedione. NIST Chemistry WebBook. Retrieved from [Link]

-

SIELC Technologies. (2018, May 17). This compound. Retrieved from [Link]

-

3M. (2023, May 5). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 3-Propylnonane-2,4-dione | C12H22O2. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-n-Propyl-2,4-pentanedione Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Propylpentane-2,4-diol | C8H18O2. National Center for Biotechnology Information. Retrieved from [Link]

- Barberá, C., et al. (1994). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals.

-

ChemSynthesis. (2025, May 20). 3-isopropyl-2,4-pentanedione. Retrieved from [Link]

-

Anderson, B. D. (n.d.). The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. The Catalyst. Retrieved from [Link]

-

PubChem. (n.d.). 3-Propylhexane-2,4-dione | C9H16O2. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of the 3-propyl-pentane-2,4-dione. Retrieved from [Link]

- Al-Hamdani, A. A. S., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 66(2), 25-31.

-

Chemistry Stack Exchange. (2018, August 11). What is the most stable structure amongst the keto-enol tautomers of pentane-2,4-dione? Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H14O2). Retrieved from [Link]

-

NIST. (n.d.). 3-n-Propyl-2,4-pentanedione. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025, August 5). The Keto-Enol Equilibrium of Pentane-2,4-dione Studied by ab initio Methods. Retrieved from [Link]

- The Royal Society of Chemistry. (2013). Preparation of a Microsized Cerium Chloride-Based Catalyst and its Application in Michael Addition of β-Diketones to Vinyl Ketones. New Journal of Chemistry.

Sources

- 1. investigacion.unirioja.es [investigacion.unirioja.es]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H14O2 | CID 73762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. 3-n-Propyl-2,4-pentanedione [webbook.nist.gov]

- 6. 3-n-Propyl-2,4-pentanedione [webbook.nist.gov]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. Keto-Enol Tautomerism [thecatalyst.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

- 12. CAS 1540-36-9: 3-Butyl-2,4-pentanedione | CymitQuimica [cymitquimica.com]

- 13. This compound (1540-35-8) for sale [vulcanchem.com]

- 14. rsc.org [rsc.org]

- 15. 3-n-Propyl-2,4-pentanedione [webbook.nist.gov]

- 16. multimedia.3m.com [multimedia.3m.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Propylpentane-2,4-dione (CAS: 1540-35-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Propylpentane-2,4-dione, a versatile β-diketone. The content herein is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding of the compound's properties, synthesis, reactivity, and applications.

Executive Summary

This compound, also known as 3-propylacetylacetone, is an organic compound featuring a five-carbon chain with ketone groups at the second and fourth positions and a propyl substituent at the central carbon.[1][2][3] As a member of the β-diketone family, its chemical behavior is dominated by the acidic nature of the α-hydrogen and the compound's ability to exist in a dynamic equilibrium between keto and enol forms.[4] This tautomerism is fundamental to its utility as a potent C-nucleophile in organic synthesis and as a bidentate chelating ligand for a vast array of metal ions.[4][5][6] Its derivatives and metal complexes are of significant interest in catalysis, materials science, and as synthetic intermediates for heterocyclic compounds, which are foundational in medicinal chemistry.[4][5][7] This document will elucidate the structural characteristics, synthesis, reactivity, and analytical methodologies pertinent to leveraging this compound in a research and development setting.

Section 1: Structural Elucidation & Physicochemical Properties

The defining characteristic of this compound is its β-dicarbonyl motif, which dictates its physical and chemical properties.

Keto-Enol Tautomerism

Like its parent compound, acetylacetone, this compound exists as a mixture of keto and enol tautomers. The equilibrium is often significantly shifted toward the enol form, which is stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond.[4] This structural feature is crucial, as the enolate form is the reactive species in chelation and many nucleophilic reactions.

Caption: Keto-enol tautomerism in this compound.

Physicochemical Data

A summary of key physical and chemical properties is essential for experimental design, including solvent selection and reaction temperature.

| Property | Value | Source |

| CAS Number | 1540-35-8 | [1][2][3] |

| Molecular Formula | C₈H₁₄O₂ | [1][2][8] |

| Molecular Weight | 142.20 g/mol | [1][2][9] |

| IUPAC Name | This compound | [1][8] |

| Density | 0.936 g/mL | [3] |

| Boiling Point | 489.74 K (216.59 °C) (Predicted) | [9] |

| logP (Octanol/Water) | 1.581 - 1.61 | [8][9][10] |

Spectroscopic Profile

Structural confirmation and purity assessment rely on standard spectroscopic techniques.

-

¹H and ¹³C NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is definitive for structural confirmation. Key signals will correspond to the propyl group (triplet and two multiplets), the two equivalent methyl groups (singlet), and the methine proton at the C3 position.[8]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands for the carbonyl groups (C=O).[2][8] In the enol form, a broad O-H stretch and a C=C stretch will also be prominent.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (m/z 142) and characteristic fragmentation patterns, including major peaks at m/z 43, 71, and 100.[1][11]

Section 2: Synthesis and Purification

The most common and direct route to this compound is the C-alkylation of acetylacetone.[12] This reaction leverages the acidity of the α-protons of the parent dione.

Synthesis Workflow: C-Alkylation of Acetylacetone

The process involves the deprotonation of acetylacetone to form a stabilized enolate anion, which then acts as a nucleophile in a reaction with a propyl halide.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis.

Objective: To synthesize this compound via C-alkylation of acetylacetone.

Materials:

-

Acetylacetone (1.0 eq)

-

Sodium ethoxide or Potassium carbonate (1.1 eq)

-

1-Iodopropane or 1-Bromopropane (1.05 eq)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

Diethyl ether

-

Saturated aq. NH₄Cl solution

-

Saturated aq. NaCl solution (brine)

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Deprotonation: Charge the flask with the anhydrous solvent and the base (e.g., K₂CO₃). Add acetylacetone dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate. The choice of base is critical; strong bases like sodium hydride or alkoxides ensure rapid and complete deprotonation. Weaker bases like K₂CO₃ can also be effective, often requiring longer reaction times or elevated temperatures.[13]

-

Alkylation: Add the propyl halide (e.g., 1-iodopropane) to the dropping funnel and add it dropwise to the stirred suspension of the enolate. The reaction is typically exothermic. Maintain the temperature with a water bath if necessary. Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until TLC or GC-MS analysis indicates consumption of the starting material. Using iodo- or bromoalkanes is generally preferred for higher reactivity compared to chloro-derivatives.[13]

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Washing: Combine the organic extracts and wash sequentially with water and brine. This removes the inorganic salts and residual solvent.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound as a liquid.

Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 1.3 (NMR, IR, MS) and chromatographic methods (GC, HPLC) as described in Section 5.

Section 3: Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from its dual reactivity as a nucleophile and a chelating ligand.

Coordination Chemistry: Formation of Metal Complexes

The deprotonated enolate form of this compound acts as an excellent bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring.[4][5][6] These complexes, known as metal acetylacetonates (or acacs), have widespread applications.

Caption: Bidentate chelation of a metal ion (M²⁺) by the enolate of this compound.

These metal complexes are valuable as catalysts in organic reactions like cross-coupling and C-H activation, and as precursors for metal-organic frameworks (MOFs).[5] The specific properties of the complex (e.g., stability, solubility, catalytic activity) can be tuned by the choice of metal and the substituents on the diketone ligand.[14][15]

Use in Heterocycle Synthesis

β-Diketones are classic precursors for the synthesis of various heterocyclic systems, which form the core of many pharmaceutical agents. By reacting this compound with binucleophiles, one can construct important five- and six-membered rings.[4]

-

With Hydrazines: Yields pyrazole derivatives.

-

With Hydroxylamine: Yields isoxazole derivatives.

-

With Amidines or Urea: Yields pyrimidine derivatives.

This reactivity is central to its application in combinatorial chemistry and drug discovery programs.

Section 4: Applications in Research & Development

The unique properties of this compound and its derivatives make them valuable in several advanced applications.

-

Catalysis: Its metal complexes are used as catalysts in a range of organic transformations, including oligomerization, polymerization, and oxidation reactions.[4][5]

-

Drug Discovery: It serves as a versatile building block for synthesizing libraries of heterocyclic compounds for biological screening.[7] The β-diketone moiety itself is found in some natural products and has been explored as a pharmacophore.[7]

-

Materials Science: It is used in the formation of metal-organic frameworks (MOFs) and coordination polymers, materials with applications in gas storage, separation, and sensing.[5]

-

Analytical Chemistry & Separations: Due to its strong chelating ability, it has been used as a carrier in polymer inclusion membranes for the selective extraction and recovery of metal ions, such as zinc, chromium, and nickel, from wastewater.[13][16]

Section 5: Analytical & Quality Control Protocols

Ensuring the purity and identity of this compound is critical for reproducible research.

Chromatographic Methods

-

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is an excellent method for assessing purity and identifying volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for purity analysis. A typical method might use a C18 column with a mobile phase of acetonitrile and water, with a small amount of acid like formic or phosphoric acid.[8][10] This technique is also scalable for preparative separations.[10]

Protocol: Purity Assessment by HPLC

Objective: To determine the purity of a this compound sample.

Instrumentation & Conditions:

-

HPLC System: With UV detector (e.g., set at 275 nm).

-

Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid (for MS compatibility).[8][10]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in the mobile phase.

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system peaks are present.

-

Inject the prepared sample.

-

Integrate the peak area of the main component and any impurities.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Section 6: Safety & Handling

As a Senior Application Scientist, it is imperative to stress the importance of proper safety protocols.

-

GHS Hazards: this compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1][17] It may also cause an allergic skin reaction and may have long-lasting harmful effects on aquatic life.[1][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[18]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[18] Keep away from heat, sparks, and open flames.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water.[18] If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[18]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- Parus, A., Wieszczycka, K., & Wojciechowska, I. (2019).

-

MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. Retrieved from [Link]

- IOSR Journal. (2022). Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR Journal of Applied Chemistry.

- Crimmins, T. F., & Hauser, C. R. (1966). Alkylation of acetylacetone with isopropyl alcohol by means of boron fluoride. The Journal of Organic Chemistry, 31(12), 4275-4277.

- Chen, W., Wang, Y., & Hu, H. (1984). THE CATALYTIC EFFECT OF BIS-(ACETONYLACE-TONATO) COBALT(Ⅱ) IN ORGANIC REACTIONS(Ⅱ)——THE C-ALKYLATION OF ACETYLACETONE. Chemical Journal of Chinese Universities, 5(1), 57.

- YouTube. (2020, November 7). Alkylation of acetyl acetone and conversion into Ketones. YouTube.

- Popova, E. A., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules, 27(22), 7954.

- Royal Society of Chemistry. (2017). β-Diketonate ancillary ligands in heteroleptic iridium complexes: a balance between synthetic advantages and photophysical troubles. Photochemical & Photobiological Sciences.

- Properties and application of diketones and their deriv

- Rathman, T. L., Greenwood, T. D., Wolfe, J. F., & Morris, G. F. (1978). Reactions of .beta.-diketones with aromatic aldehydes and ketones in the presence of potassium hydride. The Journal of Organic Chemistry, 43(1), 175-178.

- American Chemical Society. (1967). Stereochemistry of .beta.-diketone complexes of cobalt(III). II. Preparation and properties of coordination compounds with two unsymmetrical 1,3-diketone ligands. Inorganic Chemistry.

- Hampton, K. G., Harris, T. M., & Hauser, C. R. (1964). Mono- vs. Dialkylation of Acetylacetone with Alkyl Halides through Dialkali Salts. Metallic Cation Effect. The Journal of Organic Chemistry, 29(12), 3511-3514.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-n-Propyl-2,4-pentanedione. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-n-Propyl-2,4-pentanedione (CAS 1540-35-8). Cheméo. Retrieved from [Link]

-

SIELC Technologies. (2018, May 17). This compound. SIELC Technologies. Retrieved from [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet for 3-Methylpentane-2,4-dione. Sigma-Aldrich.

- American Chemical Society. (n.d.). Reaction of β-Diketones with Peracids. The Journal of Organic Chemistry.

- Chemical label for this compound. (n.d.).

-

National Institute of Standards and Technology. (n.d.). 3-n-Propyl-2,4-pentanedione Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Stenutz. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound|1540-35-8. MOLBASE Encyclopedia. Retrieved from [Link]

- American Chemical Society. (1994). Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals.

-

ResearchGate. (n.d.). Structure of the 3-propyl-pentane-2,4-dione. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Propylnonane-2,4-dione. PubChem. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-isopropyl-2,4-pentanedione. ChemSynthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H14O2). PubChemLite. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Propylpentane-2,4-diol. PubChem. Retrieved from [Link]

- The Royal Society of Chemistry. (2013). Preparation of a Microsized Cerium Chloride-Based Catalyst and its Application in Michael Addition of β-Diketones to Vinyl Ketones. New Journal of Chemistry.

Sources

- 1. This compound | C8H14O2 | CID 73762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-n-Propyl-2,4-pentanedione [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 6. alfachemic.com [alfachemic.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound (1540-35-8) for sale [vulcanchem.com]

- 9. 3-n-Propyl-2,4-pentanedione (CAS 1540-35-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. 3-n-Propyl-2,4-pentanedione [webbook.nist.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. iosrjournals.org [iosrjournals.org]

- 15. β-Diketonate ancillary ligands in heteroleptic iridium complexes: a balance between synthetic advantages and photophysical troubles - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. chemical-label.com [chemical-label.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-Propylpentane-2,4-dione: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylpentane-2,4-dione, also known as 3-propylacetylacetone, is a substituted β-diketone that serves as a versatile building block in organic synthesis and coordination chemistry. Its unique structural features, particularly the presence of two carbonyl groups separated by a propyl-substituted α-carbon, give rise to interesting chemical properties and a rich reactivity profile. This technical guide provides a comprehensive overview of the molecular structure, formula, synthesis, and key applications of this compound, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Molecular Identity and Physicochemical Properties

This compound is a derivative of pentane-2,4-dione (acetylacetone) with a propyl group at the central carbon atom. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1][2] |

| CAS Number | 1540-35-8 | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Propylacetylacetone, 2,4-Pentanedione, 3-propyl- | [1][2] |

| Appearance | Colorless oil (reported for the methyl analog) | |

| Density | 0.936 g/mL | [3] |

| Refractive Index | 1.444 | [3] |

Molecular Structure and Tautomerism

A critical feature of this compound, like other β-dicarbonyl compounds, is its existence as a mixture of tautomers in equilibrium: the diketo form and two enol forms.

Keto-Enol Tautomerism: This equilibrium involves the migration of a proton and the shifting of a double bond. In the case of this compound, the α-proton on the central carbon is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Its removal leads to a resonance-stabilized enolate ion, which upon protonation can yield either the original keto form or the more stable enol form. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the substituent at the α-position. The presence of both keto and enol forms can be readily observed and quantified using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Keto-enol tautomerism of this compound.

Synthesis of this compound

The most common and straightforward method for the synthesis of 3-alkylpentane-2,4-diones is the C-alkylation of pentane-2,4-dione (acetylacetone). This reaction takes advantage of the acidity of the methylene protons of acetylacetone.

Experimental Protocol: C-Alkylation of Acetylacetone

This protocol is adapted from a reliable procedure for the synthesis of 3-methylpentane-2,4-dione and is expected to be generally applicable for 3-alkyl derivatives.

Reaction Scheme:

Materials:

-

Pentane-2,4-dione (acetylacetone)

-

1-Iodopropane (or 1-bromopropane)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Petroleum ether (for workup)

-

Hydrochloric acid (dilute, for workup)

-

Sodium sulfate (anhydrous, for drying)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine pentane-2,4-dione (1.0 eq), anhydrous potassium carbonate (1.2 eq), and anhydrous acetone.

-

Addition of Alkylating Agent: To the stirred suspension, add 1-iodopropane (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.

-

Isolation: Combine the filtrate and washings, and remove the acetone under reduced pressure. The resulting crude product can be purified by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Base: Anhydrous potassium carbonate is a suitable base for deprotonating acetylacetone to form the enolate nucleophile. It is mild enough to avoid significant side reactions.

-

Solvent: Acetone is a good solvent for this reaction as it dissolves the reactants and has a convenient boiling point for reflux.

-

Alkylating Agent: 1-Iodopropane is a reactive electrophile for the alkylation. 1-Bromopropane can also be used, though the reaction may require longer heating or a more polar solvent.

-

Purification: Fractional distillation is an effective method for purifying the final product, separating it from unreacted starting materials and any potential O-alkylation byproducts.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl, a sextet for the methylene adjacent to the methyl, and a triplet for the methylene adjacent to the dione), and singlets for the two equivalent methyl groups of the acetylacetone backbone. The methine proton at the 3-position will also be present. In the enol form, the enolic proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons, the central α-carbon, and the carbons of the propyl and methyl groups.[2] The presence of both keto and enol forms will result in a more complex spectrum, with separate signals for the carbons in each tautomer.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[1][2] The diketo form will exhibit two strong carbonyl (C=O) stretching bands around 1700-1730 cm⁻¹. The enol form will show a broad O-H stretching band (due to hydrogen bonding) and a C=O stretching band at a lower frequency (around 1600-1640 cm⁻¹) due to conjugation.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural elucidation.[2]

Applications in Research and Development

This compound and related β-diketones are valuable intermediates in various fields of chemical research and development.

Heterocyclic Synthesis

A primary application of this compound is in the synthesis of heterocyclic compounds.[4] The 1,3-dicarbonyl moiety is a perfect precursor for reactions with dinucleophiles to form five- and six-membered rings. For instance, reaction with hydrazine derivatives yields pyrazoles, while reaction with hydroxylamine affords isoxazoles.[4][5]

-

Pyrazoles: These are a class of heterocyclic compounds that are prevalent in many pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[5][6] The synthesis of pyrazoles from β-diketones is a well-established and efficient method.[5][6][7][8]

Caption: Synthesis of pyrazoles from this compound.

Coordination Chemistry and Catalysis

The enolate form of this compound is an excellent bidentate ligand for a wide variety of metal ions. It forms stable chelate complexes with transition metals, lanthanides, and main group elements. These metal complexes have applications in:

-

Catalysis: As catalysts in various organic transformations.

-

Materials Science: For the development of new materials with specific optical or magnetic properties.

-

Antimicrobial Agents: Metal complexes of β-diketones and their derivatives have been investigated for their antimicrobial and antifungal activities.[9][10][11][12] The chelation of the metal ion can enhance the biological activity of the organic ligand.

Analytical and Separation Chemistry

This compound can be analyzed by reverse-phase high-performance liquid chromatography (HPLC).[13] This method is scalable and can be used for the isolation of impurities in preparative separations. Furthermore, its suitability for pharmacokinetic studies has been noted, suggesting potential applications in drug metabolism and disposition studies.[13]

Conclusion

This compound is a valuable and versatile chemical compound with a rich chemistry stemming from its β-dicarbonyl structure and the presence of a propyl substituent. Its straightforward synthesis, well-defined spectroscopic properties, and diverse reactivity make it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. The ability to serve as a precursor to biologically active heterocyclic compounds and to form stable metal complexes underscores its potential in the development of new pharmaceuticals and functional materials. This guide provides a solid foundation for understanding and utilizing the chemical potential of this compound in various research and development endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73762, this compound. Available from: [Link].

-

NIST. 3-n-Propyl-2,4-pentanedione. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link].

-

El-Sayed, M. A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available from: [Link].

-

Gwaram, N. S., et al. (2012). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 17(8), 9275-9300. Available from: [Link].

-

Barberis, C., et al. (1995). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry, 60(10), 3074-3080. Available from: [Link].

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link].

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link].

-

MDPI. Antibacterial Activity of Co(III) Complexes with Diamine Chelate Ligands against a Broad Spectrum of Bacteria with a DNA Interaction Mechanism. Available from: [Link].

-

NIST. 3-n-Propyl-2,4-pentanedione. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link].

-

National Institutes of Health. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link].

-

SIELC Technologies. This compound. Available from: [Link].

-

Stenutz. This compound. Available from: [Link].

-

Organic Chemistry Data. 13C NMR Chemical Shifts. Available from: [Link].

-

NIST. 3-n-Propyl-2,4-pentanedione. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link].

-

Organic Chemistry Portal. Synthesis of 3H-pyrazoles. Available from: [Link].

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link].

-

Hussaini, S. S., et al. (2023). Antibacterial and antifungal activities of Ni (II)-potassium propan-1,3-Diol Di Xanthate. Journal of Applied and Natural Science, 15(3), 1017-1021. Available from: [Link].

-

MDPI. Antibacterial Activity of Co(III) Complexes with Diamine Chelate Ligands against a Broad Spectrum of Bacteria with a DNA Interaction Mechanism. Available from: [Link].

-

Evans, D. A., et al. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 31(49), 7099-7100. Available from: [Link].

-

Organic Chemistry Data. 1H NMR Chemical Shifts. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71337377, 3-Propylnonane-2,4-dione. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 57230940, 3-Propylpentane-2,4-diol. Available from: [Link].

Sources

- 1. 3-n-Propyl-2,4-pentanedione [webbook.nist.gov]

- 2. This compound | C8H14O2 | CID 73762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. investigacion.unirioja.es [investigacion.unirioja.es]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 3-Propylpentane-2,4-dione and its Synonyms

Abstract

This technical guide provides a comprehensive overview of 3-Propylpentane-2,4-dione, a substituted β-diketone of significant interest in synthetic chemistry and material science. The document delves into its nomenclature, physicochemical properties, synthesis, and diverse applications, with a particular focus on its role as a versatile chemical intermediate. This guide is intended for researchers, scientists, and professionals in drug development and related fields, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction and Nomenclature

This compound, a derivative of acetylacetone (2,4-pentanedione), is a fascinating molecule characterized by a propyl group substituted at the central carbon of the diketone structure.[1] This substitution imparts specific properties that distinguish it from its parent compound and other substituted diketones. Understanding its various synonyms and identifiers is crucial for navigating the scientific literature and chemical databases.

The nomenclature of this compound can be varied, reflecting different naming conventions. A comprehensive list of its identifiers is provided below:

-

Systematic IUPAC Name: this compound[2]

-

Common Synonyms: 3-propylacetylacetone, 3-n-Propyl-2,4-pentanedione, 2,4-Pentanedione, 3-propyl-[2][3]

-

CAS Number: 1540-35-8[2]

-

Molecular Formula: C₈H₁₄O₂[2]

-

InChI: 1S/C8H14O2/c1-4-5-8(6(2)9)7(3)10/h8H,4-5H2,1-3H3[2]

-

SMILES: CCCC(C(=O)C)C(=O)C[2]

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in chemical reactions and applications. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 142.20 g/mol | [2][4] |

| Appearance | Liquid | [5] |

| Boiling Point (Predicted) | 464.15 K (191 °C) | [4] |

| LogP (Octanol/Water Partition Coefficient) | 1.3 | [2] |

| Enthalpy of Vaporization (Predicted) | 43.10 kJ/mol | [4] |

| Refractive Index | 1.4378 (at 24 °C) | [6] |

Note: Some values are predicted based on computational models and should be considered as estimates.

Synthesis of this compound: A Detailed Protocol

The primary synthetic route to this compound is through the C-alkylation of acetylacetone. This reaction involves the deprotonation of the acidic methylene proton of acetylacetone to form a resonance-stabilized enolate, which then acts as a nucleophile to attack an alkylating agent, in this case, a propyl halide.

Rationale for Experimental Choices

The choice of base, solvent, and reaction conditions is critical to favor C-alkylation over O-alkylation and to minimize the formation of dialkylated byproducts.[7][8] Anhydrous potassium carbonate is a commonly used base that is strong enough to deprotonate acetylacetone but mild enough to reduce side reactions.[6] Acetone is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the reaction.[6] The use of a propyl halide, such as 1-iodopropane or 1-bromopropane, provides the propyl electrophile for the nucleophilic attack by the acetylacetonate enolate.

Experimental Protocol: C-Alkylation of Acetylacetone

This protocol is adapted from a general procedure for the alkylation of acetylacetone.[6]

Materials:

-

Pentane-2,4-dione (acetylacetone)

-

1-Iodopropane (or 1-bromopropane)

-

Anhydrous potassium carbonate

-

Acetone

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a 500-mL round-bottomed flask, combine pentane-2,4-dione (0.65 mol), 1-iodopropane (0.80 mol), anhydrous potassium carbonate (0.80 mol), and 125 mL of acetone.

-

Fit the flask with a reflux condenser and a drying tube.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the insoluble inorganic salts by filtration and wash the solid residue with additional acetone.

-

Combine the filtrate and the acetone washings.

-

Remove the acetone using a rotary evaporator.

-

The residual oil is then purified by fractional distillation to yield this compound.

Self-Validation and Purity Assessment

The purity of the synthesized this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify any byproducts and determine the percentage purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the final product.[5]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile compound with applications spanning several scientific disciplines. Its utility stems from the reactive nature of the β-diketone moiety, which allows for a wide range of chemical transformations.

Intermediate in Organic Synthesis

The primary application of this compound is as a building block in organic synthesis. The presence of two carbonyl groups and an active methylene group makes it a precursor for the synthesis of various heterocyclic compounds. For instance, it can be reacted with hydrazine or hydroxylamine to form pyrazoles and isoxazoles, respectively.[9] These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science, including the development of liquid crystals.[9]

Coordination Chemistry and Metal Chelation

Like other β-diketones, this compound can exist in keto-enol tautomeric forms.[5] The enol form can be deprotonated to form a bidentate ligand that readily chelates with a variety of metal ions. This property is exploited in coordination chemistry to synthesize metal complexes with tailored properties. These complexes can have applications as catalysts in various organic reactions. Furthermore, the metal-chelating ability of this compound has been utilized in environmental applications, such as in polymer inclusion membranes for the removal of heavy metal ions like zinc, chromium, and nickel from wastewater.[10][11]

Potential in Drug Development

While direct applications of this compound as a therapeutic agent are not extensively documented, its derivatives have shown promise in pharmacological studies. For example, a derivative of 2-propylpentanoic acid, which shares structural similarities, has been investigated for its antiepileptic and analgesic activities.[12] The β-diketone scaffold is recognized as a privileged structure in medicinal chemistry, and the synthesis of novel derivatives of this compound could lead to the discovery of new bioactive molecules. The development of ligands bearing β-diketone moieties is an active area of research for applications in drug delivery.[10]

Logical Relationships of Applications

The following diagram illustrates the interconnectedness of the various applications of this compound.

Caption: Interrelated applications of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It may also cause an allergic skin reaction.[2] Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

Conclusion

This compound, also known as 3-propylacetylacetone, is a valuable and versatile chemical compound. Its straightforward synthesis via the C-alkylation of acetylacetone makes it an accessible intermediate for a wide range of applications. Its utility in organic synthesis, coordination chemistry, and materials science highlights its importance in both academic research and industrial development. As research into novel materials and therapeutics continues, the demand for versatile building blocks like this compound is likely to grow, paving the way for new discoveries and innovations.

References

-

Cativiela, C., Figueras, F., García, J. I., Mayoral, J. A., & Zurbano, M. M. (1995). Hydrotalcite-Catalyzed Alkylation of 2,4-Pentanedione. Synthetic Communications, 25(11), 1745-1750. [Link]

-

Cativiela, C., Figueras, F., García, J. I., Mayoral, J. A., & Zurbano, M. M. (1995). Hydrotalcite-Catalyzed Alkylation of 2,4-Pentanedione. Taylor & Francis Online. [Link]

-

Cativiela, C., Figueras, F., García, J. I., Mayoral, J. A., & Zurbano, M. M. (1995). Hydrotalcite-Catalyzed Alkylation of 2,4-Pentanedione. Semantic Scholar. [Link]

-

Shono, T., Kashimura, S., Sawamura, M., & Soejima, T. (1987). Electroorganic chemistry. 103. Selective C-alkylation of .beta.-diketones. The Journal of Organic Chemistry, 52(23), 5221-5223. [Link]

-

Cheméo. (n.d.). 3-n-Propyl-2,4-pentanedione. Cheméo. [Link]

-

ResearchGate. (n.d.). Increase in catalyst turnover with added 2,4-pentanedione. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure of the 3-propyl-pentane-2,4-dione. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

PubChem. (n.d.). 3-Propylnonane-2,4-dione. PubChem. [Link]

-

Organic Syntheses. (n.d.). 3-methylpentane-2,4-dione. Organic Syntheses. [Link]

-

Alvarez, E., et al. (1993). Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry, 58(20), 5454-5460. [Link]

-

ResearchGate. (n.d.). Yield and reaction time of the reaction of acetylacetone with various alkylation agents. ResearchGate. [Link]

-

Stenutz. (n.d.). This compound. Stenutz. [Link]

-

ChemBK. (n.d.). 3-hydroxyiminopentane-2,4-dione. ChemBK. [Link]

-

PubChem. (n.d.). 3-Propylpentane-2,4-diol. PubChem. [Link]

-

ResearchGate. (n.d.). 3-[(alkylsulfanyl)methyl]pentane-2,4-diones based synthesis of 4-({4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole1-yl}carbonyl)pyridines. ResearchGate. [Link]

-

MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

-

Macmillan Group - Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University. [Link]

-

A study of the alkylation and acylation of N-acylthiazolidinethione. (n.d.). A study of the alkylation and acylation of N-acylthiazolidinethione. [Link]

-

Malygin, A. S., & Yasnetsov, V. V. (2021). Design and evaluation of pharmacological properties of a new 1,3,4-thiadiazolylamide derivative of 2-propylpentanoic acid. Research Results in Pharmacology, 7(4), 1-10. [Link]

-

ResearchGate. (n.d.). N-Donor-functionalized derivatives of pentane-2,4-dione. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure of the 3-propyl-pentane-2,4-dione. ResearchGate. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. This compound | C8H14O2 | CID 73762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. 3-n-Propyl-2,4-pentanedione (CAS 1540-35-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound (1540-35-8) for sale [vulcanchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. investigacion.unirioja.es [investigacion.unirioja.es]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design and evaluation of pharmacological properties of a new 1,3,4-thiadiazolylamide derivative of 2-propylpentanoic acid | Research Results in Pharmacology [rrpharmacology.ru]

Health and safety information for 3-Propylpentane-2,4-dione

An In-depth Technical Guide to the Health and Safety of 3-Propylpentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 1540-35-8), also known as 3-propylacetylacetone, is a beta-diketone that finds application in various chemical syntheses, including in the development of metal complexes and as a building block in organic chemistry.[1][2][3] Its utility in research and pharmaceutical development necessitates a thorough understanding of its health and safety profile to ensure the well-being of laboratory personnel and compliance with regulatory standards. This guide provides a comprehensive overview of the hazards associated with this compound and details essential protocols for its safe handling, storage, and disposal.

Chemical and Physical Properties

A foundational element of laboratory safety is understanding a substance's physical and chemical properties. These characteristics dictate its behavior under various conditions and are critical for assessing risks such as vapor accumulation, flammability, and reactivity.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1540-35-8 | [1][2] |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1][2] |

| Appearance | Liquid (presumed) | |

| Boiling Point | 172 - 174 °C (342 - 345 °F) | |

| Density | 0.936 - 0.981 g/cm³ at 25 °C | [2] |

| Refractive Index | 1.444 | [2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are related to its acute toxicity via multiple routes of exposure and its potential as a skin sensitizer.[1][4]

It is important to note that while the primary GHS classification from authoritative databases does not list flammability, some supplier safety data sheets (SDS) for similar ketones indicate flammability (H226: Flammable liquid and vapour). Given that ketones as a class can be flammable and vapors may form explosive mixtures with air, it is a matter of scientific prudence to handle this compound as a potentially flammable liquid.[5]

| Hazard Class | GHS Pictogram | Hazard Statement | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302 : Harmful if swallowed | Warning | |

| Acute Toxicity, Dermal (Category 4) | H312 : Harmful in contact with skin | Warning | |

| Skin Sensitization (Category 1) | H317 : May cause an allergic skin reaction | Warning | |

| Acute Toxicity, Inhalation (Category 4) | H332 : Harmful if inhaled | Warning | |

| Aquatic Hazard, Long-Term (Category 4) | (No Pictogram) | H413 : May cause long lasting harmful effects to aquatic life | (No Signal Word) |

Hazard Relationship Diagram

The following diagram illustrates the connection between the intrinsic properties of this compound and the necessary safety controls.

Caption: Relationship between chemical hazards and safety controls.

Toxicological Profile: Understanding the "Why"

The GHS classifications provide a clear warning, but understanding the underlying toxicology is key to appreciating the risks.

-

Acute Toxicity (H302, H312, H332): This substance is harmful if it enters the body through ingestion, skin contact, or inhalation.[1][4] The mechanism is not well-documented in readily available literature, but as a reactive diketone, it can likely interfere with cellular processes upon absorption. The primary implication for laboratory work is the necessity of preventing direct contact and aerosol generation. All handling of open containers should be performed in a chemical fume hood.

-